molecular formula C18H18N2O3S B2571966 7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251556-15-6

7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2571966
CAS RN: 1251556-15-6
M. Wt: 342.41
InChI Key: NMKNLMAWKZLEOU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the retrieved papers do not provide specific information about the molecular structure of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the retrieved papers do not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

This compound has shown promise as an anti-inflammatory and analgesic agent. Researchers have explored its potential to alleviate pain and reduce inflammation, making it a candidate for drug development in conditions such as arthritis, neuropathic pain, and inflammatory disorders .

Antioxidant Activity

The compound’s structure suggests antioxidant potential. Studies have evaluated its ability to scavenge free radicals and protect cells from oxidative stress. Its antioxidant properties may contribute to overall health and disease prevention .

Glycoside Derivative

7-Hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is classified as a glycoside. Specifically, it is 7-hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside (CHEBI:175883). Glycosides play essential roles in biological processes and can serve as bioactive compounds .

Exploration of Chemical Space

Researchers have investigated the chemical space around position 3 of this compound. By replacing the hydrogen atom with a methyl group, they aim to deepen their understanding of its structure-activity relationship (SAR). Such studies contribute to drug design and optimization .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its toxicity. Unfortunately, the retrieved papers do not provide specific information about the safety and hazards of this compound .

properties

IUPAC Name

7-hydroxy-4-methyl-5-oxo-N-(4-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10(2)11-4-6-12(7-5-11)19-17(22)14-15(21)16-13(8-9-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKNLMAWKZLEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

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